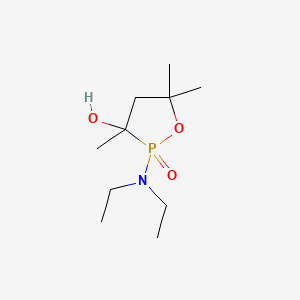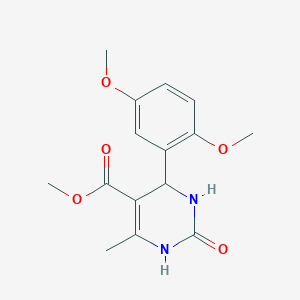
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a cyclic organophosphorus compound This compound is notable for its unique structure, which includes a phosphorus atom within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide typically involves the oxidation of its corresponding selenide precursor. For example, the oxidation of cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-selenide with hydrogen peroxide yields the corresponding oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods typically involve large-scale oxidation reactions using industrial oxidants and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of selenide precursors to oxides.
Reduction: Potential reduction of the oxide back to its corresponding selenide or other reduced forms.
Substitution: Reactions where the diethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxide, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide involves its interaction with molecular targets and pathways. The compound’s phosphorus atom can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-oxide: A structurally similar compound with different substituents.
1,2-thiazetin-1,1-dioxide: Another cyclic compound with a sulfur atom in place of phosphorus.
Pyrrolidine derivatives: Compounds with a similar five-membered ring structure but containing nitrogen instead of phosphorus.
Uniqueness
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is unique due to its specific combination of a phosphorus atom within a five-membered ring and the presence of diethylamino and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
39770-55-3 |
|---|---|
Formule moléculaire |
C10H22NO3P |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-(diethylamino)-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol |
InChI |
InChI=1S/C10H22NO3P/c1-6-11(7-2)15(13)10(5,12)8-9(3,4)14-15/h12H,6-8H2,1-5H3 |
Clé InChI |
REQUQJQPNHWTGW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1(=O)C(CC(O1)(C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)



![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)

![3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11706811.png)
![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide](/img/structure/B11706821.png)

![2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)
